molecular formula C17H24N2O2 B5396429 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide

2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide

Cat. No. B5396429
M. Wt: 288.4 g/mol
InChI Key: BMZIPCCIPYZHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep.

Mechanism of Action

2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide is a selective antagonist of the orexin-1 receptor. This receptor is primarily located in the hypothalamus and is involved in the regulation of wakefulness and sleep. The binding of orexin neuropeptides to this receptor promotes wakefulness, while the blockade of this receptor induces sleep. By antagonizing the orexin-1 receptor, 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide promotes sleep and may have therapeutic potential in sleep disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide has been shown to induce sleep in preclinical studies. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are attributed to the selective antagonism of the orexin-1 receptor by 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide.

Advantages and Limitations for Lab Experiments

The selective antagonism of the orexin-1 receptor by 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, there are some limitations to its use in lab experiments. The compound may have off-target effects, and its pharmacokinetic properties may vary across different species and experimental conditions. Additionally, the compound's solubility and stability may pose challenges in formulation and storage.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide. One area of interest is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the investigation of the compound's therapeutic potential in various neurological and psychiatric disorders, including sleep disorders, obesity, addiction, and depression. Additionally, the compound's pharmacokinetic properties and safety profile need to be further characterized to facilitate its translation into clinical applications.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide involves several steps. The first step is the preparation of 2-amino-5-bromo-4-methylbenzoic acid, which is then converted to 2-amino-5-bromo-4-methylbenzamide. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-bromo-4-methylbenzamide. Further reaction with cyclopropylmethylamine and propylamine yields the final product, 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide.

Scientific Research Applications

The orexin-1 receptor has been implicated in various physiological processes, including the regulation of sleep-wake cycles, feeding behavior, and reward processing. The selective antagonism of this receptor has been studied as a potential treatment for sleep disorders, obesity, addiction, and other neurological and psychiatric disorders. 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(1-propylcyclopropyl)acetamide has shown promising results in preclinical studies, and its therapeutic potential is being further investigated.

properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-(1-propylcyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-7-17(8-9-17)18-16(20)13-19-10-11-21-15-6-4-3-5-14(15)12-19/h3-6H,2,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZIPCCIPYZHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)NC(=O)CN2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.